1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is an organic compound that features a unique combination of a chloro and fluoro substituent on a phenyl ring, attached to an imidazolidin-2-one moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib, are known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
Gefitinib, for instance, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
This pathway plays a crucial role in controlling cell proliferation, survival, and differentiation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may inhibit cell proliferation and induce cell death in cells overexpressing egfr .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the imidazolidin-2-one ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:
Step 1: 3-Chloro-4-fluoroaniline reacts with ethyl chloroformate in the presence of triethylamine and dichloromethane.
Step 2: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazolidin-2-one ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the imidazolidin-2-one ring.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZJZIPIHTHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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